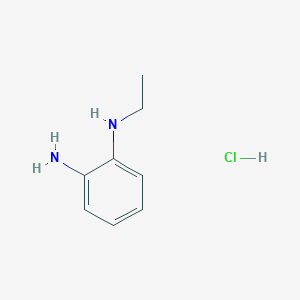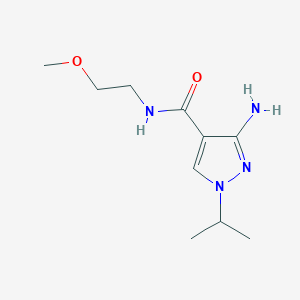![molecular formula C10H19ClN2S B11733652 [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride: is a chemical compound that features a dimethylaminoethyl group and a methylthiophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methylthiophen-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the dimethylaminoethyl group.
Substitution: The compound can participate in substitution reactions, especially at the methyl group attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the dimethylaminoethyl group.
Substitution: Halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology
In biological research, the compound can be used as a reagent for modifying biomolecules or as a probe for studying biochemical pathways.
Medicine
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism by which [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can interact with nucleophilic sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(4-methylphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(2-thienyl)methyl]amine hydrochloride
Uniqueness
The presence of the methylthiophenylmethyl group in [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, leading to different biological and chemical behaviors.
Eigenschaften
Molekularformel |
C10H19ClN2S |
|---|---|
Molekulargewicht |
234.79 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N2S.ClH/c1-9-4-7-13-10(9)8-11-5-6-12(2)3;/h4,7,11H,5-6,8H2,1-3H3;1H |
InChI-Schlüssel |
SKFZWYGTOLRKTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CNCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)

![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)
![1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11733646.png)


